11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and methoxyphenyl precursors with a triazatricyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tricyclic core can be reduced under specific conditions to yield different structural analogs.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tricyclic analogs, and substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
- 11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of functional groups and tricyclic structure
Properties
CAS No. |
353763-10-7 |
---|---|
Molecular Formula |
C30H27N3O2S2 |
Molecular Weight |
525.7g/mol |
IUPAC Name |
11-benzyl-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-35-24-14-12-22(13-15-24)20-36-30-31-28-27(29(34)33(30)23-10-6-3-7-11-23)25-16-17-32(19-26(25)37-28)18-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3 |
InChI Key |
JHPFTYUOSWZHFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2C6=CC=CC=C6 |
Origin of Product |
United States |
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